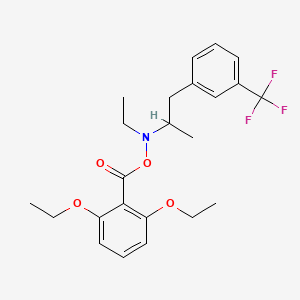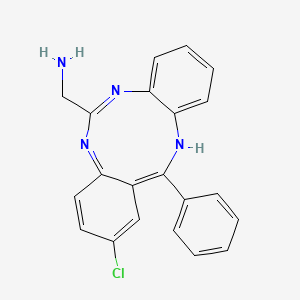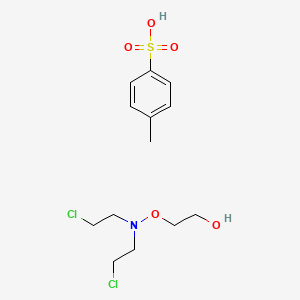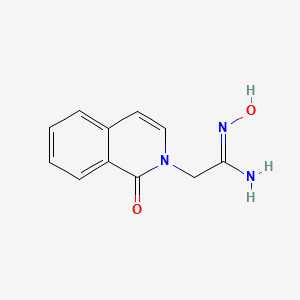
2(1H)-Isoquinolineethanimidamide, N-hydroxy-1-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxo-1 1H-isoquinoleine-2 acetamidoxime is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-1 1H-isoquinoleine-2 acetamidoxime typically involves the reaction of isoquinoline derivatives with hydroxylamine or hydroxylamine hydrochloride. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile at room temperature. The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of Oxo-1 1H-isoquinoleine-2 acetamidoxime may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and quality .
化学反应分析
Types of Reactions
Oxo-1 1H-isoquinoleine-2 acetamidoxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted isoquinoline compounds. These products can have varied applications depending on their chemical properties and biological activities .
科学研究应用
Oxo-1 1H-isoquinoleine-2 acetamidoxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Oxo-1 1H-isoquinoleine-2 acetamidoxime involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to Oxo-1 1H-isoquinoleine-2 acetamidoxime include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolone derivatives: Widely used in medicinal chemistry for their antimicrobial properties.
Uniqueness
Oxo-1 1H-isoquinoleine-2 acetamidoxime is unique due to its specific structural features and the presence of both nitrogen and oxygen atoms within its heterocyclic ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
属性
CAS 编号 |
85475-49-6 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
N'-hydroxy-2-(1-oxoisoquinolin-2-yl)ethanimidamide |
InChI |
InChI=1S/C11H11N3O2/c12-10(13-16)7-14-6-5-8-3-1-2-4-9(8)11(14)15/h1-6,16H,7H2,(H2,12,13) |
InChI 键 |
GIGRWRZBFDLCES-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)C/C(=N/O)/N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



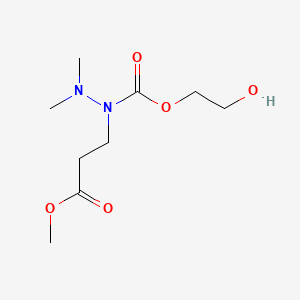
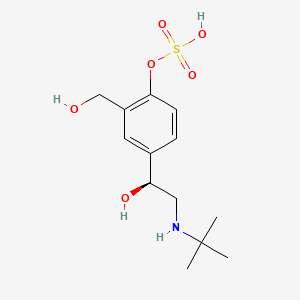
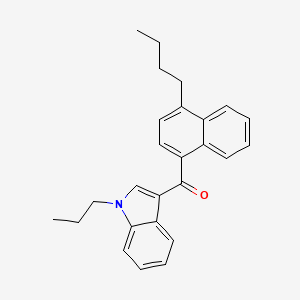
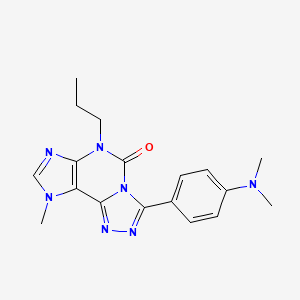

![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
